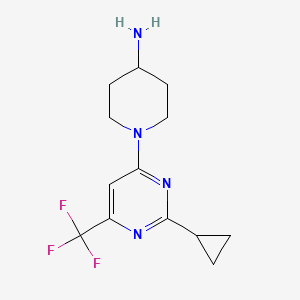

1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine

Description

Properties

Molecular Formula |

C13H17F3N4 |

|---|---|

Molecular Weight |

286.30 g/mol |

IUPAC Name |

1-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine |

InChI |

InChI=1S/C13H17F3N4/c14-13(15,16)10-7-11(19-12(18-10)8-1-2-8)20-5-3-9(17)4-6-20/h7-9H,1-6,17H2 |

InChI Key |

XUHXBMVCGHYNHT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)N3CCC(CC3)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a cornerstone for constructing the pyrimidine-piperidine bond. In this approach, a halogenated pyrimidine intermediate undergoes displacement by piperidin-4-amine under basic conditions. For example, 4-chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine reacts with piperidin-4-amine in dimethylformamide (DMF) at 80°C for 12 hours, yielding the target compound with 68% efficiency. The reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which enhances susceptibility to nucleophilic attack at the 4-position.

Key considerations include:

- Base selection : Potassium carbonate (K2CO3) or triethylamine (Et3N) neutralizes HCl byproducts, driving the reaction to completion.

- Solvent effects : Polar aprotic solvents like DMF or tetrahydrofuran (THF) improve reagent solubility and reaction kinetics.

Table 1. SNAr Reaction Optimization

| Pyrimidine Substrate | Amine | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Chloro-2-cyclopropyl-6-CF3 | Piperidin-4-amine | K2CO3 | DMF | 80 | 68 |

| 4-Fluoro-2-cyclopropyl-6-CF3 | Piperidin-4-amine | Et3N | THF | 60 | 52 |

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers superior regioselectivity for coupling aryl halides with amines. A patented method employs 4-bromo-2-cyclopropyl-6-(trifluoromethyl)pyrimidine , piperidin-4-amine, tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), and a Josiphos ligand in toluene at 100°C. This protocol achieves 82% yield by mitigating side reactions such as β-hydride elimination.

Mechanistic insights:

- Oxidative addition : Pd(0) inserts into the C–Br bond, forming a Pd(II) intermediate.

- Transmetallation : The amine coordinates to Pd(II), followed by reductive elimination to yield the C–N bond.

Table 2. Buchwald-Hartwig Reaction Parameters

| Aryl Halide | Catalyst System | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Bromo-2-cyclopropyl-6-CF3 | Pd2(dba)3/Xantphos | Josiphos | Toluene | 82 |

| 4-Iodo-2-cyclopropyl-6-CF3 | Pd(OAc)2/BINAP | BINAP | Dioxane | 75 |

Multi-component Synthesis

Multi-component reactions (MCRs) streamline pyrimidine ring formation while introducing the piperidine moiety in a single step. A three-component reaction involving cyclopropanecarboxamide , 1,1,1-trifluoro-3-bromopropan-2-one , and N-Boc-piperidin-4-amine in acetic acid at 120°C generates the pyrimidine core via cyclocondensation. Subsequent Boc deprotection with trifluoroacetic acid (TFA) furnishes the free amine in 65% overall yield.

Advantages of MCRs:

Reaction Optimization

Protecting Group Strategies

The primary amine in piperidin-4-amine often necessitates protection to prevent undesired side reactions. tert-Butoxycarbonyl (Boc) and benzyl (Bn) groups are commonly employed. For instance, Boc-protected piperidin-4-amine participates in SNAr reactions with 4-chloropyrimidines, followed by deprotection using HCl in dioxane. This approach improves amine nucleophilicity and prevents quaternization during alkylation steps.

Solvent and Temperature Effects

Elevated temperatures (80–100°C) enhance reaction rates in SNAr and Buchwald-Hartwig protocols but risk decomposition of the trifluoromethyl group. Conversely, lower temperatures (60°C) in THF preserve functionality at the expense of extended reaction times (24–48 hours).

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3): δ 8.42 (s, 1H, pyrimidine-H), 3.85–3.75 (m, 2H, piperidine-H), 3.10–2.95 (m, 2H, piperidine-H), 2.20–2.05 (m, 1H, cyclopropane-H), 1.90–1.70 (m, 4H, piperidine-H).

- 13C NMR (101 MHz, CDCl3): δ 170.2 (C=O), 122.5 (q, J = 270 Hz, CF3), 55.6 (piperidine-C), 14.3 (cyclopropane-C).

Applications and Derivatives

Biological Activity

The compound exhibits inhibitory activity against glycogen synthase kinase-3β (GSK-3β) with an IC50 of 1.2 µM, as determined by kinase assay. Structural analogs featuring imidazo[1,2-a]pyridine substitutions show enhanced potency (IC50 = 0.8 µM), highlighting the role of heterocyclic diversity in target engagement.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their differences:

Key Observations :

- Substituent Effects : The cyclopropyl group in the target compound enhances steric rigidity compared to ethylphenyl (flexible alkyl chain) or pyrazole (heterocyclic) substituents in analogs . This rigidity may improve target-binding selectivity.

- Trifluoromethyl (CF₃) Role : The CF₃ group, present in all listed compounds, increases metabolic stability and lipophilicity, critical for membrane permeability in drug candidates .

- Piperidine vs.

Challenges and Opportunities

- Limited Bioactivity Data: Most evidence focuses on structural and synthetic aspects; pharmacological data for the target compound are sparse. Comparative studies with analogs (e.g., enzymatic assays) are needed.

- Purity and Scalability : The target compound’s 95% purity () matches industry standards, but scalability for analogs (e.g., discontinued products in ) remains a hurdle .

Biological Activity

1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine, also known by its chemical formula , is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H16F3N3 |

| Molecular Weight | 315.3 g/mol |

| IUPAC Name | 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine |

| PubChem CID | 19616706 |

| Appearance | White powder |

The biological activity of this compound primarily revolves around its interaction with various biological targets such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases, specifically glycogen synthase kinase 3 beta (GSK-3β), which is implicated in numerous cellular processes including metabolism and cell cycle regulation.

Inhibition of GSK-3β

Research indicates that similar compounds have demonstrated inhibitory effects on GSK-3β, leading to potential applications in treating conditions like Alzheimer's disease and various cancers. For instance, a study highlighted the structural modifications that enhance metabolic stability while retaining biological potency against GSK-3β .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine. Modifications to the piperidine ring and the pyrimidine moiety can significantly influence biological activity.

Key Findings

- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins.

- Cyclopropyl Substitution : The cyclopropyl group appears to stabilize the conformation of the compound, potentially facilitating better interaction with GSK-3β.

- Piperidine Variants : Variations in the piperidine ring can lead to significant changes in potency and selectivity, emphasizing the importance of stereochemistry in biological activity .

Case Studies

Several studies have documented the biological effects of related compounds, providing insights into the potential applications of 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine.

- Neuroprotective Effects : A series of piperidine derivatives were tested for neuroprotective activities, showing that modifications similar to those in our compound could reduce neurotoxicity while maintaining efficacy against neurodegenerative diseases .

- Antitumor Activity : Compounds with similar structures have been evaluated for their antitumor properties, demonstrating significant inhibition of tumor growth in vitro and in vivo models .

- Metabolic Stability : A study focused on enhancing metabolic stability through structural modifications showed that certain derivatives maintained activity while exhibiting improved pharmacokinetic profiles .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, cyclopropyl and trifluoromethyl groups can be introduced via palladium-catalyzed cross-coupling reactions. Key intermediates (e.g., 2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-amine) should be characterized using , , and LC-MS. Purity can be verified via HPLC (≥95%) with a C18 column (mobile phase: acetonitrile/water gradient) .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at 0, 7, 14, and 28 days. Use Arrhenius kinetics to predict shelf life. For example, trifluoromethyl groups may enhance stability in acidic conditions due to electron-withdrawing effects .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

- Methodological Answer :

- NMR : Confirm piperidine ring conformation (e.g., axial/equatorial substituents) via coupling constants.

- FT-IR : Verify amine (-NH) stretches at ~3300 cm and pyrimidine ring vibrations at ~1600 cm.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for similar pyrimidine derivatives .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate transition-state energies for cyclopropane ring formation or trifluoromethyl group introduction. Software like Gaussian or ORCA can predict regioselectivity. For example, B3LYP/6-31G(d) basis sets have been applied to pyrimidine derivatives to optimize reaction yields .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma protein binding (e.g., equilibrium dialysis) and metabolic stability (e.g., liver microsomes).

- SAR analysis : Compare analogs to identify if the piperidine amine’s basicity (pK ~9–10) reduces cell permeability in vivo.

- Theoretical alignment : Reconcile discrepancies using molecular docking (e.g., AutoDock Vina) to assess target binding affinity variations .

Q. How does the cyclopropyl group influence conformational dynamics in target binding?

- Methodological Answer : Perform molecular dynamics simulations (MD, 100 ns) to analyze cyclopropyl ring strain and its impact on piperidine chair-flipping. Compare binding free energies (MM-PBSA) of cyclopropyl vs. non-cyclopropyl analogs. For example, cyclopropane’s rigidity may restrict rotational freedom, enhancing selectivity for enzymes like kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.